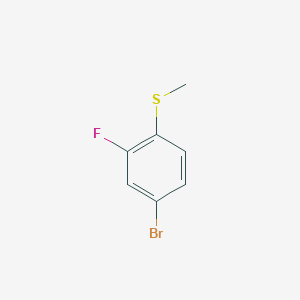
(4-氨基-2-氟苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2-fluorophenyl)boronic acid, commonly known as 4-AFPBA, is an organoboron compound that has been used in a variety of laboratory experiments. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 4-AFPBA is a versatile compound that has a wide range of applications in research and development.
科学研究应用
传感应用
硼酸,包括 (4-氨基-2-氟苯基)硼酸,因其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,越来越多地应用于不同的研究领域 . 这使得它们在各种传感应用中具有实用性,这些应用可以是均相测定或异相检测 .
生物标记
硼酸与二醇的关键相互作用使其能够应用于从生物标记 到各种领域的应用。这可能包括使用 (4-氨基-2-氟苯基)硼酸。
蛋白质操纵和修饰
硼酸在与蛋白质的相互作用、蛋白质的操纵和细胞标记方面显示出增长 。这表明 (4-氨基-2-氟苯基)硼酸可用于类似的应用。
分离技术
硼酸已用于分离技术 。鉴于其独特的特性,(4-氨基-2-氟苯基)硼酸可能在类似的应用中发挥作用。
治疗剂的开发
硼酸已被用于治疗剂的开发 。 (4-氨基-2-氟苯基)硼酸凭借其独特的特性,有可能用于开发新的治疗剂。
葡萄糖敏感聚合物
硼酸缀合物的关键应用是它们能够作为葡萄糖敏感聚合物发挥作用,这使得在糖尿病治疗中能够实现自我调节的胰岛素释放 。这表明 (4-氨基-2-氟苯基)硼酸可能在类似的应用中发挥作用。
伤口愈合
硼酸缀合物已被用于伤口愈合 。鉴于其独特的特性,(4-氨基-2-氟苯基)硼酸可能在类似的应用中发挥作用。
肿瘤靶向
硼酸缀合物已被用于肿瘤靶向 。这表明 (4-氨基-2-氟苯基)硼酸可能在类似的应用中发挥作用。
作用机制
Target of Action
The primary target of (4-Amino-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The main biochemical pathway affected by (4-Amino-2-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by this characteristic.
Result of Action
The result of the action of (4-Amino-2-fluorophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biologically active biphenyls and arylboron difluoride Lewis acids .
Action Environment
The action of (4-Amino-2-fluorophenyl)boronic acid is influenced by environmental factors such as the presence of water, given the marginal stability of boronic acids and their esters in water . Additionally, the reaction conditions, including temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
生化分析
Biochemical Properties
(4-Amino-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a Lewis acid, forming reversible covalent bonds with molecules that have vicinal diols, such as sugars and amino acids . This interaction is crucial in various biochemical assays and can be used to study enzyme kinetics and protein-ligand interactions. For instance, (4-Amino-2-fluorophenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of (4-Amino-2-fluorophenyl)boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, (4-Amino-2-fluorophenyl)boronic acid can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular functions . Additionally, (4-Amino-2-fluorophenyl)boronic acid can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of (4-Amino-2-fluorophenyl)boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a stable covalent complex. For instance, (4-Amino-2-fluorophenyl)boronic acid can inhibit proteases by binding to the active site serine residue, preventing substrate binding and catalysis . Additionally, it can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Amino-2-fluorophenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that (4-Amino-2-fluorophenyl)boronic acid can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and metabolism . The exact temporal effects can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of (4-Amino-2-fluorophenyl)boronic acid in animal models can vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, (4-Amino-2-fluorophenyl)boronic acid can exhibit toxic effects, including enzyme inhibition, disruption of cellular functions, and adverse physiological responses . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
(4-Amino-2-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, (4-Amino-2-fluorophenyl)boronic acid can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-Amino-2-fluorophenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, (4-Amino-2-fluorophenyl)boronic acid can be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of (4-Amino-2-fluorophenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular functions . For example, (4-Amino-2-fluorophenyl)boronic acid can localize to the nucleus and modulate gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
(4-amino-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTPCMZIQKVNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



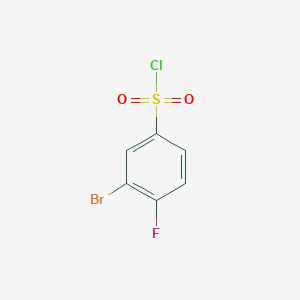
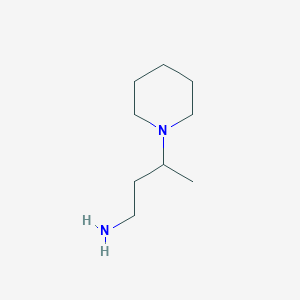
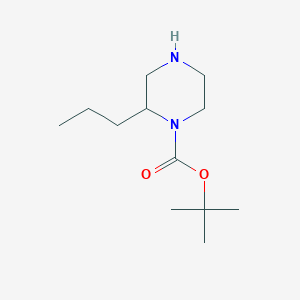
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
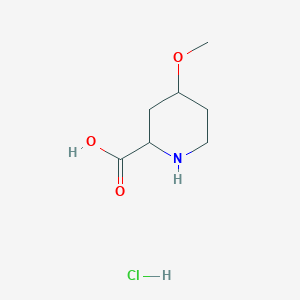
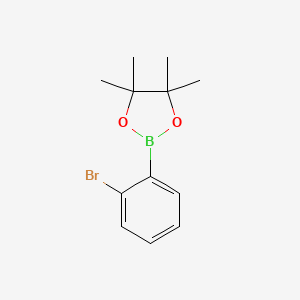


![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
